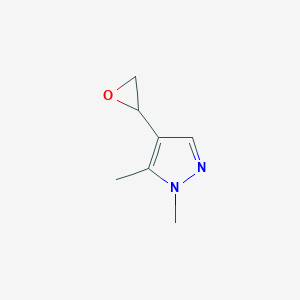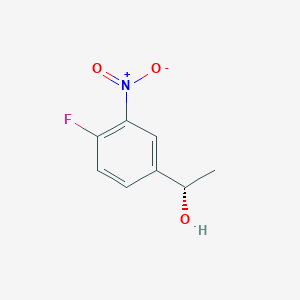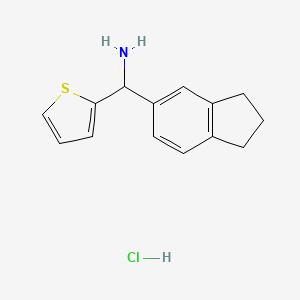
(Cyclobut-1-en-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclobut-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by a cyclobutene ring bonded to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobut-1-en-1-yl)(trimethyl)silane typically involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (Cyclobut-1-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated reagents like bromine or iodine can facilitate substitution reactions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Cyclobut-1-en-1-yl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It finds applications in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism by which (Cyclobut-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products in synthetic reactions. Additionally, the cyclobutene ring can undergo ring-opening reactions, providing access to a variety of functionalized compounds.
類似化合物との比較
- (Cyclobut-1-en-1-yl)(dimethyl)silane
- (Cyclobut-1-en-1-yl)(triethyl)silane
- (Cyclopropyl)(trimethyl)silane
Comparison: (Cyclobut-1-en-1-yl)(trimethyl)silane is unique due to the presence of the cyclobutene ring, which imparts distinct reactivity compared to other similar compounds. The trimethylsilyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
83094-06-8 |
|---|---|
分子式 |
C7H14Si |
分子量 |
126.27 g/mol |
IUPAC名 |
cyclobuten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C7H14Si/c1-8(2,3)7-5-4-6-7/h5H,4,6H2,1-3H3 |
InChIキー |
CLCLIPGZNIQPTK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)
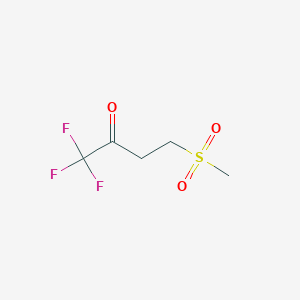
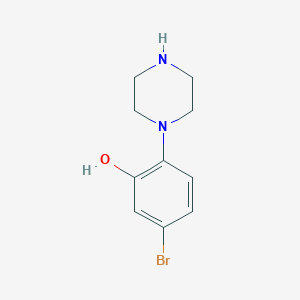
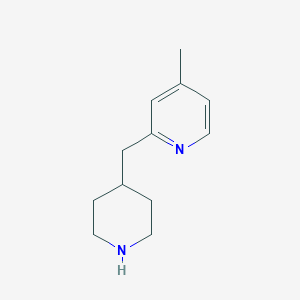
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
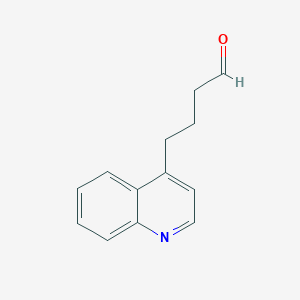
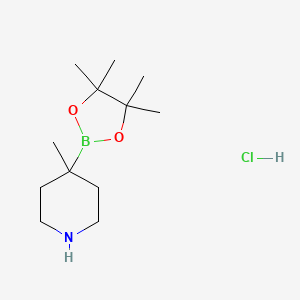
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
